2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one 2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 89069-49-8
VCID: VC17319901
InChI: InChI=1S/C18H16N2OS/c1-13-8-10-15(11-9-13)20-17(21)12-16(19-18(20)22-2)14-6-4-3-5-7-14/h3-12H,1-2H3
SMILES:
Molecular Formula: C18H16N2OS
Molecular Weight: 308.4 g/mol

2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one

CAS No.: 89069-49-8

Cat. No.: VC17319901

Molecular Formula: C18H16N2OS

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one - 89069-49-8

Specification

CAS No. 89069-49-8
Molecular Formula C18H16N2OS
Molecular Weight 308.4 g/mol
IUPAC Name 3-(4-methylphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one
Standard InChI InChI=1S/C18H16N2OS/c1-13-8-10-15(11-9-13)20-17(21)12-16(19-18(20)22-2)14-6-4-3-5-7-14/h3-12H,1-2H3
Standard InChI Key CTNGEJLBYWBBSC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C=C(N=C2SC)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-(Methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one belongs to the pyrimidin-4(3H)-one family, a class of heterocyclic compounds featuring a six-membered ring with two nitrogen atoms at positions 1 and 3. The substituents at positions 2, 3, and 6 introduce steric and electronic modifications that influence reactivity and biological interactions. Key structural features include:

  • Position 2: A methylthio (-SMe) group, which enhances lipophilicity and potential thiol-mediated binding.

  • Position 3: A p-tolyl group (4-methylphenyl), contributing aromatic stacking interactions and metabolic stability .

  • Position 6: A phenyl ring, which may modulate electronic effects and π-π interactions in biological targets .

The molecular formula is C₁₉H₁₇N₂OS, with a molecular weight of 321.42 g/mol. The IUPAC name systematically describes the substitution pattern: 4-(4-methylphenyl)-2-methylsulfanyl-6-phenyl-1H-pyrimidin-6-one.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one can be approached via functionalization of a pyrimidin-4(3H)-one core. Retrosynthetic disconnections suggest:

  • Introduction of the p-tolyl group at position 3 via nucleophilic substitution or palladium-catalyzed coupling.

  • Incorporation of the phenyl group at position 6 through Suzuki-Miyaura cross-coupling.

  • Methylthio group installation at position 2 using methylthiolation reagents .

Palladium-Catalyzed Coupling (Analogous to )

A palladium-catalyzed strategy for 2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one involves:

  • Core Formation: Condensation of thiourea with β-keto esters to form the pyrimidinone ring.

  • C-6 Functionalization: Suzuki coupling with p-tolylboronic acid.

  • C-2 Methylthiolation: Treatment with methyl iodide and sulfur nucleophiles.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Ethylene glycol at 65°C under ultrasonic irradiation .

  • Yield: 73–97% for analogous compounds .

One-Pot Multicomponent Synthesis (Analogous to )

Ultrasonic-assisted one-pot reactions streamline synthesis:

  • Components: 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, benzaldehyde derivatives, and p-toluidine.

  • Mechanism: In situ formation of Schiff bases followed by cyclization.

Advantages:

  • Reduced reaction time (10–33 min).

  • Catalyst-free conditions enhance atom economy .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Predicted value of 3.2 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, and THF .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs shows:

  • Melting Point: ~180–220°C (decomposition observed above 250°C) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, confirming stability under standard handling conditions .

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs demonstrate cytotoxicity against:

  • MCF-7 (Breast Cancer): IC₅₀ = 12.5 µM.

  • A549 (Lung Cancer): IC₅₀ = 18.3 µM .

  • Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization .

Anti-Inflammatory Effects

In murine models, related compounds reduce:

  • TNF-α Levels: 45% inhibition at 10 µM.

  • COX-2 Expression: 60% downregulation via NF-κB pathway modulation .

Computational and Structure-Activity Relationship (SAR) Studies

Molecular Docking

Docking into DHFR (PDB: 1U72) reveals:

  • Binding Affinity: -9.2 kcal/mol, driven by hydrogen bonds with Asp27 and hydrophobic interactions with p-tolyl .

  • SAR Insights:

    • Methylthio group enhances affinity via van der Waals contacts.

    • p-Tolyl substitution optimizes cavity occupancy in the active site .

QSAR Models

Quantitative SAR analysis of 32 analogs identifies critical descriptors:

  • Topological Polar Surface Area (TPSA): Optimal range 60–80 Ų for blood-brain barrier penetration.

  • Molar Refractivity: 85–95 cm³/mol correlates with anticancer potency .

Pharmacokinetic and Toxicological Profiles

ADMET Predictions

  • Absorption: High intestinal absorption (HIA >90%).

  • Metabolism: CYP3A4-mediated oxidation of methylthio group.

  • Toxicity: Low Ames mutagenicity risk; hepatotoxicity predicted at >50 mg/kg .

In Vivo Studies (Analog Data)

  • Half-Life (Rats): 4.2 hours after oral administration.

  • Bioavailability: 38% due to first-pass metabolism .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Fragment-based drug design targeting kinase inhibitors.

  • Prodrug Strategies: Phosphate esters to enhance solubility .

Material Science

  • Luminescent Materials: Coordination polymers with Eu³+ for OLED applications.

  • Thermal Stability: Decomposition above 250°C suits high-temperature processes .

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